6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid
Description
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-[(1-methylindole-2-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18-13-8-5-4-7-12(13)11-14(18)16(21)17-10-6-2-3-9-15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
NBFLALFMSUGEHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound can be explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional differences between the target compound and related hexanoic acid derivatives:
Functional Group Impact on Properties
Indole Substitution Position :
- Linker Type: Amide bond (target compound): Stabilizes against enzymatic degradation compared to ester or direct linkages .
- Solubility and Bioavailability: Sulfonic acid derivatives () exhibit superior aqueous solubility, making them suitable for intravenous formulations . Boc-protected analogs () are lipophilic, aiding blood-brain barrier penetration after deprotection .
Biological Activity
6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid is a synthetic compound characterized by an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The compound's structure includes a carbonyl group attached to the nitrogen of the indole, linked to a hexanoic acid chain, imparting unique chemical properties that make it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- An indole ring which is known for its role in various biological processes.
- A carbonyl group that enhances its reactivity and potential interactions with biological targets.
- A hexanoic acid chain that may influence solubility and bioavailability.
Biological Activities
This compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research has indicated that indole derivatives can modulate signaling pathways associated with cancer progression .
- Anti-inflammatory Effects : Compounds with indole structures are often investigated for their anti-inflammatory properties. This particular compound may interact with inflammatory mediators, potentially reducing chronic inflammation.
- Neuroprotective Activity : The indole moiety is also linked to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Studies have shown that certain indole derivatives can enhance neurogenesis and protect against oxidative stress.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and proliferation, such as DYRK1A kinase .
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways critical for cell survival and proliferation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar indole derivatives. The following table summarizes key features and activities:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid | Contains a bromo group at position 5 | Enhanced anticancer activity |
| 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid | Contains a chloro group | Potentially altered reactivity |
| 6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid | Methyl substitution at position 2 | Influences solubility and binding |
Case Studies
Recent studies have focused on the effects of this compound in vitro and in vivo:
- In Vitro Anticancer Study : A study conducted on DLD1 human colon cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Neuroprotection Study : In a model of oxidative stress-induced neuronal injury, administration of the compound showed a marked reduction in cell death compared to control groups. This suggests its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid, and how can purity be maximized?
- Methodology : Synthesis typically involves coupling the 1-methylindole-2-carboxylic acid moiety to the hexanoic acid backbone via an amide bond. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions.
- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient amide bond formation .
- Purification : Utilize reverse-phase HPLC or recrystallization (e.g., in ethanol/water mixtures) to achieve >95% purity. Monitor purity via LC-MS and ¹H/¹³C NMR .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodology :
- Spectroscopy : ¹H NMR (δ 7.2–7.6 ppm for indole protons; δ 2.3 ppm for methyl groups) and FT-IR (amide I band ~1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~318.36 g/mol).
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to monitor degradation (e.g., hydrolysis of the amide bond) .
Q. How should this compound be stored to maintain integrity during experiments?
- Methodology : Store lyophilized powder at –20°C in airtight, light-protected vials. For aqueous solutions, add 0.1% sodium azide to prevent microbial growth and use within 48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?
- Methodology :
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 25 mM Tris-HCl) and enzyme concentrations.
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound solubility using dynamic light scattering (DLS) .
- Data Normalization : Account for batch-to-batch variability by normalizing activity to internal standards.
Q. What strategies are effective for studying this compound’s binding affinity to target proteins?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .
Q. How can structural modifications enhance this compound’s metabolic stability without compromising activity?
- Methodology :
- Bioisosteric Replacement : Substitute the indole ring with azaindole to reduce CYP450-mediated oxidation .
- PEGylation : Attach polyethylene glycol (PEG) chains to the hexanoic acid moiety to prolong half-life in vivo .
- In Vitro Microsomal Assays : Test modified analogs in liver microsomes to measure metabolic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
